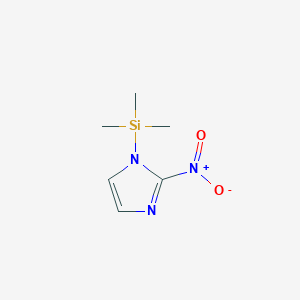

1-(Trimethylsilyl)-2-nitroimidazole

Vue d'ensemble

Description

1-(Trimethylsilyl)imidazole acts as a silylating agent for alcohols, carbohydrates, and 1,3-dicarbonyl compounds. It is a derivatization reagent used for selective silylation of hydroxyl groups and carboxylic acid without affecting the amino group .

Molecular Structure Analysis

A trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis

A trimethylsilyl group is characterized by chemical inertness and a large molecular volume . Trimethylsilyl chloride is a colorless volatile liquid that is stable in the absence of water .Applications De Recherche Scientifique

Radiosensitization in Cancer Therapy

1-(Trimethylsilyl)-2-nitroimidazole has been studied for its potential as a radiosensitizer, particularly in hypoxic mammalian cells. Radiosensitizers are agents that make cancer cells more susceptible to radiation therapy. Sakaguchi et al. (1983) synthesized new 2-nitroimidazole nucleosides as radiosensitizers, aiming to reduce neurotoxicity and enhance therapeutic efficacy. They found that 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole was particularly active and superior to misonidazole in this role (Sakaguchi, Larroquette, & Agrawal, 1983).

Electron Capture in Antimicrobials Analysis

Bhatia and Shanbhag (1984) developed sensitive electron-capture gas chromatographic methods for the determination of N-1-substituted 5-nitroimidazole antiprotozoals in blood. This included the conversion of compounds with a hydroxyl function, like metronidazole, to their respective trimethylsilyl derivatives for improved chromatography. This methodology is significant for pharmacokinetic studies (Bhatia & Shanbhag, 1984).

Nitroimidazole-based Fluorescent Probes

Ao et al. (2017) developed two 2-nitroimidazole-1,8-naphthalimide conjugates as fluorescence probes. These probes were designed for the detection of reductive stress in HeLa cells. The study demonstrated that these probes could be activated in cellulo, allowing the monitoring of reductive stress using confocal microscopy and flow cytometry (Ao, Bright, Taylor, & Elmes, 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

trimethyl-(2-nitroimidazol-1-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2Si/c1-12(2,3)8-5-4-7-6(8)9(10)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSKBECMUBMQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CN=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447622 | |

| Record name | 1H-Imidazole, 2-nitro-1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83107-48-6 | |

| Record name | 1H-Imidazole, 2-nitro-1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B3358959.png)

![4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide](/img/structure/B3358985.png)